5-Chloroisoquinolin-6-amine
Overview
Description
5-Chloroisoquinolin-6-amine (5-CIQA) is an important heterocyclic compound that has been widely studied in the scientific community due to its unique properties and potential applications. 5-CIQA is a bicyclic compound derived from isoquinoline and chloroacetamide, and has been used in a variety of fields, such as medicinal chemistry, organic synthesis, and materials science. It is an important building block for the synthesis of various pharmaceuticals and other compounds.
Scientific Research Applications
Anticancer Research
5-Chloroisoquinolin-6-amine has been studied in the context of anticancer research. Kapadiya and Khunt (2018) synthesized novel purine-based compounds, including aryl amino-quinoline-purine, by coupling nitrogen-rich molecules like 2,6-dichloropurine with 3-aminoquinoline. These compounds showed promising cytotoxic activity against cancer cell lines, indicating their potential as therapeutic agents for non-small cell lung cancer (Kapadiya & Khunt, 2018).
Cytostatic Activity
Sączewski et al. (2011) utilized 1-chloroisoquinoline, a related compound, in the synthesis of heteroaromatic hydroxylamine-O-sulfonates, which showed significant in vitro cytostatic activity against various human tumor cell lines. This demonstrates the potential of chloroisoquinoline derivatives in developing new anticancer agents (Sączewski et al., 2011).
Synthesis and Bioactivity Evaluation
The synthesis and bioactivity evaluation of chloroquinoline derivatives have been explored in several studies. For instance, Marvadi et al. (2020) designed and synthesized 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides as potent inhibitors of Mycobacterium tuberculosis, showcasing the application of chloroquinoline derivatives in antimycobacterial drug development (Marvadi et al., 2020).
Luminescent Properties and Chemosensor Application
Prodi et al. (2001) investigated the luminescent properties of metal ion complexes of 5-chloro-8-hydroxyquinoline appended to diaza-18-crown-6. They found these properties to be pH-dependent and suggested potential application as a chemosensor for several metal ions (Prodi et al., 2001).
Amine Derivatization in High-Performance Liquid Chromatography
In analytical chemistry, 6-aminoquinoline derivatives, closely related to this compound, have been used in high-performance liquid chromatography (HPLC) for the derivatization of amines and amino acids. This method, as explored by Yu et al. (1994), enhances the separation and detection of these compounds, indicating its importance in analytical applications (Yu et al., 1994).
Safety and Hazards
The safety information available indicates that 5-Chloroisoquinolin-6-amine is a warning-level substance . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
5-chloroisoquinolin-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQWMNZPARVHIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10658132 | |
Record name | 5-Chloroisoquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10658132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
566943-99-5 | |
Record name | 5-Chloro-6-isoquinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=566943-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloroisoquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10658132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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